molecular formula C9H8FNO4 B7819063 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone CAS No. 948553-47-7

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone

Cat. No.: B7819063
CAS No.: 948553-47-7
M. Wt: 213.16 g/mol
InChI Key: MYAJTCUTOOXOPG-UHFFFAOYSA-N
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Description

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . This compound is characterized by the presence of acetylmethyl, methoxy, fluoro, and nitro functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone typically involves the following steps:

    Acetylation: The acetylmethyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and an aluminum chloride catalyst.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The fluoro and methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylmethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its chemical reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylmethyl-1-methoxy-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-Acetylmethyl-1-methoxy-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    3-Acetylmethyl-1-methoxy-2-fluoro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)8-6(11(13)14)3-4-7(15-2)9(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJTCUTOOXOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652343
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948553-47-7
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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